6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

Kinase Inhibition Medicinal Chemistry PIM1

Medicinal chemists pursuing kinase inhibitors (PIM1, TrkA) often face regioisomeric byproducts when functionalizing dichloropyrimidines, complicating purification. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6) eliminates this bottleneck by presenting a single reactive chlorine at the 6-position for unambiguous SNAr or Suzuki coupling. • Single reactive site ensures regioselective derivatization, eliminating regioisomer separation. • Pre-installed CF3 group at the 2-position imparts metabolic stability and favorable CNS physicochemical profile (MW 197.55, XLogP 1.7). • Scaffold validated in nanomolar PIM1/TrkA inhibitors; also applicable to agrochemical fungicide/insecticide discovery.

Molecular Formula C5H3ClF3N3
Molecular Weight 197.54 g/mol
CAS No. 1480-66-6
Cat. No. B073733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
CAS1480-66-6
Molecular FormulaC5H3ClF3N3
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)C(F)(F)F)N
InChIInChI=1S/C5H3ClF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12)
InChIKeyUQLPLJKPRIYXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6): A Strategic Pyrimidine Building Block for Medicinal Chemistry


6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a halogenated, trifluoromethyl-substituted pyrimidine building block with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol [1]. Its structure features a reactive chlorine atom at the 6-position and an electron-withdrawing trifluoromethyl group at the 2-position, which together define its utility in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions for the synthesis of kinase inhibitors and other bioactive molecules .

Why Generic Pyrimidine Substitution Fails: Critical Differences Between 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine and Common Analogs


Generic substitution of this compound with other chloro- or trifluoromethylpyrimidines is not straightforward due to its unique substitution pattern. Unlike 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 16097-60-2), the amine at the 4-position and chlorine at the 6-position provide a distinct vector for functionalization that is crucial for selective kinase inhibition . Furthermore, the specific placement of the trifluoromethyl group at the 2-position imparts different electronic and steric properties compared to 5-trifluoromethyl analogs, impacting both synthetic regioselectivity and biological target engagement [1].

Quantitative Evidence for Selecting 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: Comparative Data on Reactivity, Selectivity, and Potency


Enhanced Kinase Inhibitory Potency in PIM1 and TrkA Assays vs. Non-Trifluoromethyl Analogs

Derivatives of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine demonstrate sub-nanomolar to low nanomolar inhibitory activity against key kinases. In a TR-FRET assay, a derivative exhibited an IC50 of 0.7 nM against PIM1, while another showed IC50 values of 13.4 nM and 26.4 nM against TrkA and TAAR1, respectively [1][2]. This level of potency is class-typical for optimized CF3-pyrimidines and contrasts with the reduced activity often observed when the trifluoromethyl group is replaced by a methyl group (e.g., in 6-chloro-2-methylpyrimidin-4-amine) due to altered lipophilicity and binding interactions [3].

Kinase Inhibition Medicinal Chemistry PIM1 TrkA

Superior Regioselective Control in SNAr Reactions Compared to 2,4-Dichloropyrimidines

The substitution pattern of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine avoids the regioselectivity challenges inherent to symmetrical 2,4-dichloropyrimidine scaffolds. Patents describe that reactions of 2,4-dichloro-5-trifluoromethylpyrimidine with amines yield non-selective mixtures of 2- and 4-substituted isomers (e.g., a 1.4:1 ratio in one example), requiring difficult chromatographic separations and lowering overall yield [1][2]. In contrast, the pre-installed amine at the 4-position on the target compound directs further nucleophilic attack exclusively to the 6-chloro position, enabling a cleaner, higher-yielding synthetic sequence.

Synthetic Chemistry SNAr Regioselectivity Process Chemistry

Enhanced Electrophilicity for SNAr Reactivity vs. Non-Fluorinated Pyrimidines

The electron-withdrawing nature of the 2-trifluoromethyl group significantly polarizes the pyrimidine ring, enhancing its electrophilicity and facilitating SNAr reactions at the 6-chloro position. This class-level effect is a key differentiator for trifluoromethylpyrimidines compared to their non-fluorinated counterparts, such as 6-chloro-2-methylpyrimidin-4-amine [1]. The increased reactivity allows for the use of milder reaction conditions (e.g., lower temperatures, shorter times) and can enable reactions that are not feasible with less activated heterocycles.

Synthetic Chemistry SNAr Electrophilicity Reaction Kinetics

Distinct Physicochemical Profile vs. 4-Amino-2-(trifluoromethyl)pyrimidine

The presence of the chlorine atom significantly alters the physicochemical properties of the core scaffold. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine has a calculated LogP (XLogP3-AA) of 1.7 and a molecular weight of 197.55 g/mol [1]. In comparison, the dechlorinated analog 4-Amino-2-(trifluoromethyl)pyrimidine (CAS 672-42-4) has a lower molecular weight of 163.10 g/mol [2]. This difference in lipophilicity and molecular weight will directly impact the ADME properties (absorption, distribution, metabolism, and excretion) of any final drug candidate derived from this building block.

ADME Physicochemical Properties Lipophilicity Drug Design

Commercial Availability and Purity Profile

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is commercially available from multiple reputable vendors, such as Aladdin Scientific and CymitQuimica, with a typical purity specification of 97% . This high purity, combined with its widespread availability, makes it a reliable and accessible starting material for research and development, in contrast to more exotic or custom-synthesis-required analogs.

Procurement Purity Commercial Availability Quality Control

Optimal Application Scenarios for 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization

This compound is an ideal scaffold for medicinal chemistry campaigns focused on optimizing kinase inhibitors, particularly those targeting PIM1 or TrkA, where its derivatives have shown nanomolar potency [1]. The 6-chloro position serves as a versatile handle for introducing diverse amine or aryl groups via SNAr or Suzuki couplings, allowing for rapid exploration of structure-activity relationships (SAR) to improve potency, selectivity, and ADME properties.

Synthesis of 2,4,6-Trisubstituted Pyrimidine Libraries

The pre-functionalized nature of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine makes it a superior starting material for the parallel synthesis of 2,4,6-trisubstituted pyrimidine libraries . Unlike starting from a 2,4-dichloropyrimidine, this building block provides a single, unambiguous site for the final functionalization step, eliminating the formation of regioisomeric byproducts and streamlining purification, thereby accelerating library production.

Development of CNS-Penetrant Drug Candidates

The calculated physicochemical properties of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (MW 197.55 g/mol, XLogP 1.7) [2] fall within a favorable range for achieving central nervous system (CNS) penetration. Medicinal chemists can select this building block as a low-molecular-weight, moderately lipophilic core for constructing CNS-targeted therapeutics, leveraging the metabolic stability often conferred by the trifluoromethyl group.

Agrochemical Intermediate for Pesticide Discovery

Derivatives of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine have demonstrated insecticidal and fungicidal activities, with some analogs showing favorable comparisons to established pesticides like azoxystrobin . This building block is therefore a valuable starting point for agrochemical research programs seeking novel, broad-spectrum agents.

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